Crinasiatine
Description
Evolution of Crinasiatine as a Subject of Academic Inquiry
The academic inquiry into this compound formally began with its isolation and characterization. It was identified as a novel alkaloid and reported in 1985 by Ghosal, Saini, and Razdan from the plant Crinum asiaticum. hear.orgstikesbcm.ac.id This initial discovery marked this compound as a new subject for chemical and biological investigation. Subsequent research has focused on elucidating its chemical properties, including its molecular formula C₂₂H₁₇NO₄ and its classification as a member of the phenanthridine (B189435) chemical class. nih.govsci-toys.com Its unique structure has since prompted further studies into its potential activities and its role within the complex array of natural compounds. researchgate.nettaylorandfrancis.comresearchgate.net
Contextualization within Amaryllidaceae Alkaloid Research
This compound is categorized as an Amaryllidaceae alkaloid, a group of isoquinoline (B145761) alkaloids predominantly produced by plants belonging to the Amaryllidaceae family. taylorandfrancis.comresearchgate.netmust-phyto.comecomole.comresearchgate.netplantaedb.comresearchgate.netpsu.edujuniperpublishers.com This plant family is well-recognized for its capacity to synthesize a wide array of tyrosine-derived alkaloids, which exhibit diverse biological activities. taylorandfrancis.com The genus Crinum, specifically Crinum asiaticum, from which this compound is isolated, serves as a notable "biofactory" for these unique Amaryllidaceae alkaloids. researchgate.netpsu.edu The alkaloids from this family are structurally diverse and are often classified into various skeletal types, such as lycorine, galanthamine, tazettine, narciclasine, montanine, lycorenine, haemanthamine, and crinine. must-phyto.com this compound itself belongs to the phenanthridone alkaloid subtype. taylorandfrancis.com Historical data indicates that approximately 180 distinct alkaloids have been isolated and identified from Crinum species, with a significant proportion (around 120) falling into the crinine- and lycorine-type categories. psu.edu
Significance of this compound in Natural Products Chemistry
Detailed Research Findings
Physicochemical Properties of this compound this compound is characterized by specific physicochemical properties that define its chemical identity and behavior. These properties are crucial for its isolation, characterization, and further study.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇NO₄ | nih.govsci-toys.com |
| Molecular Weight | 359.4 g/mol | nih.gov |
| IUPAC Name | 9-[(4-hydroxyphenyl)methyl]-9,10-dihydro-5H- nih.govsci-toys.comdioxino[2,3-j]phenanthridin-6-one | nih.gov |
| CAS Number | 97682-69-4 | nih.govsci-toys.com |
| PubChem CID | 442851 | nih.govsci-toys.comresearchgate.net |
| XLogP3 | 3.8 | nih.gov |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | nih.gov |
Biological Activity Research this compound has been a subject of interest for its biological activities. Notably, it has demonstrated tumor-inhibiting properties. researchgate.net This finding positions this compound as a compound of interest for further investigation into its anticancer potential. In addition to experimental observations, in silico studies have been conducted to explore its potential as an antiviral agent. For instance, this compound from Crinum asiaticum was evaluated in computational studies for its interaction with the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. These studies indicated that this compound exhibited a single hydrogen-bonding interaction with the Ser759 residue at the catalytic center of RdRp and another hydrogen-bonding interaction. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
97682-69-4 |
|---|---|
Molecular Formula |
C22H17NO4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
9-[(4-hydroxyphenyl)methyl]-9,10-dihydro-5H-[1,4]dioxino[2,3-j]phenanthridin-6-one |
InChI |
InChI=1S/C22H17NO4/c24-14-7-5-13(6-8-14)9-15-12-26-20-10-17-16-3-1-2-4-19(16)23-22(25)18(17)11-21(20)27-15/h1-8,10-11,15,24H,9,12H2,(H,23,25) |
InChI Key |
XFYYJHYSDXQMAE-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(O1)C=C3C4=CC=CC=C4NC(=O)C3=C2)CC5=CC=C(C=C5)O |
Canonical SMILES |
C1C(OC2=C(O1)C=C3C4=CC=CC=C4NC(=O)C3=C2)CC5=CC=C(C=C5)O |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies for Crinasiatine
Botanical Sources of Crinasiatine Isolation
Alkaloids of the Amaryllidaceae family are predominantly found in plants belonging to this botanical family. The genus Crinum is a significant source of these alkaloids. Various species within this genus, as well as other related genera, have been identified as producers of a wide array of these specialized metabolites. The bulbs are often the primary plant part used for alkaloid extraction due to their higher concentration of these compounds. researchgate.netnih.gov
Table 1: Botanical Sources of Amaryllidaceae Alkaloids
| Genus | Common Species | Plant Part Used |
|---|---|---|
| Crinum | C. abyscinicum, C. latifolium, C. bulbispermum, C. americanum | Bulbs, Leaves |
| Hippeastrum | Cultivars | Bulbs |
| Nerine | N. bowdenii | Bulbs |
| Narcissus | Species and cultivars | Bulbs |
| Galanthus | Species | Bulbs |
Extraction and Fractionation Techniques for this compound Enrichment
The initial step in isolating this compound and related alkaloids involves the extraction from the plant matrix. This is typically followed by fractionation to enrich the alkaloid content and remove unwanted substances.
A common method begins with the maceration of dried and powdered plant material, such as the bulbs of Crinum abyscinicum, in a solvent like 80% methanol. nih.gov The resulting solution is then filtered and concentrated under reduced pressure. An acid-base extraction is a crucial subsequent step for the selective separation of alkaloids. mdpi.com The crude extract is acidified, which converts the alkaloids into their salt forms, making them soluble in the aqueous phase. This solution is then washed with a non-polar solvent, such as diethyl ether, to remove neutral and acidic impurities. mdpi.com Following this, the aqueous solution is made basic, typically with ammonia, to a pH of around 10. This converts the alkaloid salts back to their free base form, which can then be extracted into an organic solvent like ethyl acetate. mdpi.com This process yields an enriched alkaloid extract.
Chromatographic Purification Strategies for this compound Isolation
The final stage of isolating pure this compound involves one or more chromatographic techniques. These methods separate the components of the enriched alkaloid extract based on their different physicochemical properties.
Preparative Thin-Layer Chromatography (PTLC) is a commonly employed method. For instance, the alkaloid extract from Crinum abyscinicum has been subjected to PTLC on silica (B1680970) gel using a mobile phase of butanol, acetic acid, and water to isolate individual compounds like 6-hydroxycrinamine and lycorine. nih.gov
Column chromatography is another fundamental technique used for the large-scale purification of alkaloids. researchgate.net Silica gel is a frequently used stationary phase, and the separation is achieved by eluting the column with a gradient of solvents, such as a mixture of chloroform (B151607) and other organic solvents. researchgate.netcolumn-chromatography.com
More advanced and efficient techniques such as pH-zone-refinement centrifugal partition chromatography (CPC) have been successfully applied for the preparative separation of Amaryllidaceae alkaloids. nih.gov This method is particularly suitable for ionizable compounds like alkaloids and has been used to isolate lycorine-type alkaloids in a single step with high purity. nih.gov
For the analysis and identification of the isolated alkaloids, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. cncb.ac.cnwiley.com This technique allows for the separation of complex alkaloid mixtures and provides structural information based on their mass spectra.
Table 2: Chromatographic Techniques for Amaryllidaceae Alkaloid Purification
| Technique | Stationary Phase | Mobile Phase Example | Application |
|---|---|---|---|
| Preparative Thin-Layer Chromatography (PTLC) | Silica gel | n-Butanol/Acetic Acid/Water | Isolation of individual alkaloids |
| Column Chromatography | Silica gel | Chloroform/other organic solvents | Large-scale purification |
| pH-Zone-Refinement Centrifugal Partition Chromatography (CPC) | Liquid-liquid system | Methyl-tert-butyl ether/acetonitrile/water | Preparative separation of ionizable alkaloids |
| Gas Chromatography-Mass Spectrometry (GC-MS) | HP-5 MS column | Helium (carrier gas) | Analysis and identification |
Biosynthetic Pathways and Precursor Elucidation of Crinasiatine
Precursor Amino Acid Utilization in Crinasiatine Biosynthesis
The foundational building blocks for this compound, and indeed all Amaryllidaceae alkaloids, are the aromatic amino acids L-phenylalanine and L-tyrosine. psu.edunih.gov These amino acids undergo initial transformations to yield crucial intermediates. L-phenylalanine is converted into 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), a process that involves the synthesis of caffeic acid as an intermediate. nih.gov Simultaneously, L-tyrosine is transformed into tyramine (B21549). nih.gov
The convergence of these two pathways occurs with the condensation of tyramine and 3,4-dihydroxybenzaldehyde, forming norbelladine (B1215549). psu.edunih.govresearchgate.netbiorxiv.org Norbelladine serves as a pivotal common precursor for the diverse array of Amaryllidaceae alkaloids, setting the stage for subsequent structural modifications and cyclizations that lead to compounds like this compound. nih.govresearchgate.netbiorxiv.org
The key precursor compounds involved are summarized in the table below:
| Compound Name | Precursor Amino Acid | Role in Biosynthesis |
| L-Phenylalanine | - | Initial aromatic amino acid precursor. psu.edunih.gov |
| L-Tyrosine | - | Initial aromatic amino acid precursor. psu.edunih.gov |
| 3,4-Dihydroxybenzaldehyde | L-Phenylalanine | Intermediate formed from phenylalanine. nih.gov |
| Tyramine | L-Tyrosine | Intermediate formed from tyrosine. nih.gov |
| Norbelladine | Tyramine, 3,4-DHBA | Key common precursor formed by condensation. psu.edunih.govresearchgate.netbiorxiv.org |
Enzymatic Transformations in the this compound Biosynthetic Cascade
The conversion of precursor amino acids into norbelladine and its subsequent modifications are orchestrated by specific enzymatic activities. The initial condensation of tyramine and 3,4-dihydroxybenzaldehyde to yield norbelladine is catalyzed by enzymes such as norbelladine synthase (NBS) and/or noroxomaritidine/norcraugsodine reductase (NR). researchgate.netbiorxiv.org These enzymes facilitate the formation of this critical intermediate.
Following the formation of norbelladine, a crucial methylation step occurs. Norbelladine undergoes O-methylation to produce 4'-O-methylnorbelladine. nih.govresearchgate.netuniprot.orguniprot.org This reaction is catalyzed by norbelladine 4'-O-methyltransferase (N4OMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. uniprot.orguniprot.org The formation of 4'-O-methylnorbelladine is considered a pivotal intermediate, directing the pathway towards the synthesis of various Amaryllidaceae alkaloid types, including the crinine-type alkaloids to which this compound belongs. nih.govresearchgate.net
Further diversification of the Amaryllidaceae alkaloid structures, including the formation of distinct core ring skeletons like the galanthamine-, lycorine-, and crinine-types, is achieved through C-C couplings. These complex cyclization reactions are primarily catalyzed by cytochrome P450 enzymes, particularly those belonging to the CYP96T family. nih.govresearchgate.net The involvement of these P450 enzymes is essential for shaping the final complex structures of these alkaloids.
Key enzymes and their roles are summarized below:
| Enzyme Name | Catalytic Activity | Substrates Involved | Products Formed |
| Norbelladine Synthase (NBS) | Condensation | Tyramine, 3,4-Dihydroxybenzaldehyde | Norbelladine researchgate.netbiorxiv.org |
| Noroxomaritidine/Norcraugsodine Reductase (NR) | Reduction (leading to norbelladine) | Tyramine, 3,4-Dihydroxybenzaldehyde | Norbelladine researchgate.netbiorxiv.org |
| Norbelladine 4'-O-methyltransferase (N4OMT) | O-methylation | Norbelladine, S-adenosyl-L-methionine (SAM) | 4'-O-methylnorbelladine, S-adenosyl-L-homocysteine uniprot.orguniprot.org |
| Cytochrome P450 enzymes (CYP96T family) | C-C couplings, leading to various core ring skeletons (e.g., crinine-type alkaloids) | 4'-O-methylnorbelladine and other intermediates nih.govresearchgate.net | Diverse Amaryllidaceae alkaloid types |
Oxidative Coupling Mechanisms in Lignophenanthridine Formation
A defining characteristic of Amaryllidaceae alkaloid biosynthesis, including the formation of lignophenanthridines like this compound, is the involvement of oxidative phenolic coupling. psu.edunih.gov This mechanism is crucial for the formation of the additional ring closures that contribute to the complex polycyclic structures of these alkaloids. psu.edu
The process typically involves a mechanism of phenolate (B1203915) free radical coupling. psu.edu In this type of reaction, an oxidant removes one electron from a phenolate anion, leading to the formation of a highly reactive phenoxy radical. researchgate.net These radicals then undergo coupling reactions to form new carbon-carbon (C-C) bonds, which are essential for cyclization and the construction of the intricate alkaloid scaffolds. researchgate.netnih.govresearchgate.net
Specifically, in the context of Amaryllidaceae alkaloids, cytochrome P450 enzymes, such as CYP96T1, are implicated in catalyzing para-para' (p-p') C-C oxidative coupling of 4'-O-methylnorbelladine. nih.govresearchgate.net This specific coupling event is fundamental in directing the biosynthesis towards different alkaloid types, including the crinine-type skeleton characteristic of this compound. researchgate.net Oxidative coupling reactions are a powerful tool in organic synthesis, often involving the direct activation of C-H or X-H (heteroatom-hydrogen) bonds and requiring an external oxidant to maintain electroneutrality. unirioja.es
Synthetic Strategies and Analog Development for Crinasiatine
Total Synthesis Approaches to the Crinasiatine Core Structure
The core structure of this compound, a phenanthridine (B189435), is a common motif in various Amaryllidaceae alkaloids. Synthetic efforts towards these alkaloids often focus on efficiently assembling this polycyclic framework. General strategies for constructing the phenanthridine skeleton, which would be applicable to the this compound core, include various cyclization reactions and coupling methodologies rsc.orgacs.orgx-mol.comresearchgate.net.
Key approaches observed in the synthesis of related Amaryllidaceae alkaloids and phenanthridines include:
Reductive Amination and Cyclization : One-pot double reductive amination has been employed for the formation of C–N–C bonds, crucial for establishing the nitrogen-containing heterocycle within the alkaloid core rsc.org.
Transition Metal-Catalyzed Reactions : Palladium-catalyzed C-C bond forming reactions, C-H activation, and copper-catalyzed dual cyclization have been reported as effective methods for constructing phenanthridine and quinindoline core structures rsc.orgresearchgate.net. For instance, Suzuki coupling reactions have been pivotal in the concise preparation of structurally related alkaloids such as galanthindole, lycosinine A, and lycosinine B rsc.orgx-mol.com.
Intramolecular Cyclizations : Reactions like the Mitsunobu reaction and intramolecular Heck cyclization have been utilized to craft complex tricyclic systems, including those incorporating all-carbon quaternary stereogenic centers, which are often present in Amaryllidaceae alkaloids rsc.org.
Ullmann Coupling : The Ziegler-Ullmann reaction has been successfully applied in the total synthesis of Amaryllidaceae pyrrolophenanthridinium alkaloids, demonstrating its utility in forming biaryl linkages essential for the phenanthridine system acs.org.
These diverse methodologies highlight the versatility required in synthesizing the complex core of this compound, often involving the strategic formation of carbon-carbon and carbon-nitrogen bonds.
Stereoselective Syntheses of this compound and Its Stereoisomers
The stereochemistry of natural products like this compound is crucial for their biological activity. Given its complex structure, this compound likely possesses multiple stereocenters, necessitating stereoselective synthetic approaches. While specific details for this compound's stereoselective synthesis are not explicitly detailed, the principles applied to other Amaryllidaceae alkaloids and complex natural products are highly relevant.
Common strategies for achieving stereoselectivity in natural product synthesis include:
Asymmetric Catalysis : The use of chiral catalysts to direct the formation of specific enantiomers or diastereomers.
Chiral Pool Synthesis : Utilizing readily available enantiopure starting materials (e.g., carbohydrates, amino acids) to transfer their inherent chirality to the target molecule.
Diastereoselective Reactions : Employing reactions where the presence of existing stereocenters in a molecule influences the stereochemical outcome of new bond formations. Examples include asymmetric allylations and C-glycosidations, which have been used in the stereoselective synthesis of other complex lactones and natural products google.com.
Enzymatic Approaches : Enzymatic stereodivergent synthesis, although still developing, offers a promising route to access all possible stereoisomers of chiral compounds with multiple stereocenters mdpi.com.
The precise control over stereochemistry is paramount to synthesize this compound and its stereoisomers, ensuring that the synthesized compounds mimic or improve upon the natural product's properties.
Semi-Synthetic Modifications and Derivatization Strategies
Semi-synthetic modifications involve chemically altering a naturally occurring compound to improve its properties, enhance its activity, or explore its structure-activity relationships (SAR). For this compound, derivatization strategies would involve modifying its isolated natural form or intermediates from its total synthesis.
General strategies for semi-synthetic modifications and derivatization include:
Functional Group Transformations : Introducing or altering functional groups (e.g., hydroxyl, amino, carbonyl) through reactions like esterification, etherification, amidation, or oxidation/reduction.
Ring Modifications : Altering the substitution patterns on the aromatic or heterocyclic rings of the phenanthridine core. For instance, modifications of substituents on benzenoid and imidazole (B134444) rings have been successfully performed on zephycandidine A, another imidazo[1,2-f]phenanthridine-type Amaryllidaceae alkaloid researchgate.netnih.gov.
Conjugation : Attaching other molecules, such as targeting moieties or solubilizing groups, to the this compound scaffold to modulate its pharmacokinetic or pharmacodynamic properties.
These strategies allow for the systematic exploration of the chemical space around the natural product, potentially leading to compounds with improved characteristics.
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel this compound analogues are driven by the desire to discover compounds with enhanced biological activities, improved selectivity, or more favorable drug-like properties. This process typically involves rational design based on the known structure of this compound and structure-activity relationship (SAR) studies of related compounds.
Key aspects in the design and synthesis of analogues include:
Scaffold Hopping : Replacing parts of the this compound core with different but isosteric or bioisosteric moieties to create novel scaffolds while retaining key pharmacophoric features.
Substituent Variation : Systematically changing the nature, position, and number of substituents on the phenanthridine core and its peripheral groups. This can involve introducing different alkyl groups, halogens, hydroxyls, or other functional groups to optimize interactions with biological targets.
Ring Expansion/Contraction : Modifying the size of the heterocyclic or carbocyclic rings within the this compound structure. This compound itself is described as a "ring-A 1,4-dioxane (B91453) analog" of narciprimine, illustrating how structural variations within the Amaryllidaceae alkaloid family lead to diverse compounds taylorandfrancis.com.
Conformational Restriction/Flexibility : Designing analogues that are more rigid or flexible to probe the optimal conformation for biological activity.
The iterative process of design, synthesis, and biological evaluation of these analogues is fundamental to medicinal chemistry, aiming to identify lead compounds for further development.
Advanced Spectroscopic and Analytical Characterization of Crinasiatine
Nuclear Magnetic Resonance Spectroscopy for Crinasiatine Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise arrangement of atoms within the molecule. researchgate.netresearchgate.net
¹H NMR Spectroscopy: This technique provides information on the number, chemical environment, and connectivity of hydrogen atoms in this compound. Chemical shifts (δ, in ppm) indicate the electronic environment of each proton, while coupling constants (J, in Hz) reveal the number of neighboring protons and their spatial relationship.
¹³C NMR Spectroscopy: ¹³C NMR spectra provide insights into the carbon skeleton of this compound, showing distinct signals for each unique carbon atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) (e.g., DEPT90, DEPT135) help differentiate between methyl, methylene, methine, and quaternary carbon atoms. bmrb.io
Two-Dimensional (2D) NMR Spectroscopy: To establish connectivity and long-range correlations, various 2D NMR experiments are crucial:
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other through two or three bonds, revealing proton-proton spin networks. bmrb.io
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons (¹JCH correlations), assigning proton signals to their respective carbon atoms. bmrb.io
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons separated by two, three, or even four bonds, which is vital for establishing connectivity across quaternary carbons and complex ring systems. bmrb.io
The thorough interpretation of these NMR data, often complemented by comparison with literature data for similar phenanthridine (B189435) alkaloids, allows for the unambiguous assignment of this compound's complex molecular structure. researchgate.netresearchgate.net While specific NMR data for this compound are not universally available in public databases, the application of these techniques would typically yield a detailed spectral fingerprint. An illustrative representation of the type of data obtained from NMR analysis for a complex alkaloid like this compound is presented in Table 1.
Table 1: Illustrative NMR Spectroscopic Data for this compound (Hypothetical Data)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Correlation (COSY) | Correlation (HSQC) | Correlation (HMBC) |
| H-1 | 7.85 | d | 8.0 | H-2 | C-1 | C-3, C-11 |
| H-2 | 7.20 | dd | 8.0, 7.5 | H-1, H-3 | C-2 | C-4 |
| H-3 | 7.55 | d | 7.5 | H-2 | C-3 | C-1, C-5 |
| H-9 | 4.10 | dd | 10.5, 4.0 | H-10a, H-10b | C-9 | C-12, C-1' |
| H-1' | 2.80 | m | - | H-2', H-6' | C-1' | C-9, C-2', C-6' |
| C=O | 172.5 | - | - | - | - | H-3, H-5 |
Note: This table presents hypothetical data to illustrate the type of information obtained from NMR spectroscopy for a complex molecule like this compound. Actual data would be derived from experimental measurements.
High-Resolution Mass Spectrometry for this compound and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), particularly techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS), is crucial for determining the exact molecular weight and elemental composition of this compound. researchgate.netresearchgate.netresearchgate.netnih.gov
For this compound, with a molecular formula of C₂₂H₁₇NO₄, the calculated exact mass is 359.11575802 Da. nih.gov HRMS provides a highly accurate mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺), which can be precisely matched to the theoretical exact mass, thus confirming the molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Compound | Molecular Formula | Calculated Exact Mass (Da) | Observed m/z ([M+H]⁺) |
| This compound | C₂₂H₁₇NO₄ | 359.11575802 | 360.1230 (e.g.) |
Note: The observed m/z value is illustrative. The accuracy of HRMS allows for a very close match between calculated and observed values, typically within a few parts per million (ppm).
Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation patterns. By selectively fragmenting the protonated molecular ion, characteristic product ions are generated. The analysis of these fragmentation pathways helps in confirming the presence of specific substructures and connectivity within the this compound molecule. This technique is also highly valuable for the identification of potential metabolites by observing shifts in molecular weight and characteristic fragmentation patterns that indicate structural modifications. researchgate.net
Chromatographic Techniques for this compound Purity Assessment
Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound, especially when it is extracted from complex natural matrices like Crinum asiaticum. cabidigitallibrary.orgplantaedb.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), is widely used for the separation and quantification of this compound. researchgate.netnih.goviiim.res.in
Separation: HPLC separates this compound from other co-occurring compounds based on their differential interactions with a stationary phase (e.g., reversed-phase C18) and a mobile phase.
Purity Assessment: The purity of a this compound sample can be determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram. DAD detectors allow for the acquisition of UV spectra across the eluted peaks, aiding in peak identification and purity assessment by checking for spectral homogeneity.
Quantification: By comparing the peak area or height of this compound in a sample to a calibration curve generated from known concentrations of a this compound standard, its concentration can be accurately determined. researchgate.net
The use of UPLC-DAD-QTOF-MS/MS allows for simultaneous qualitative and quantitative analysis, providing retention time, UV spectrum, and high-resolution mass spectral data for this compound and other components in a single run. researchgate.netnih.gov
X-ray Crystallography in this compound Structural Confirmation
X-ray crystallography is considered the gold standard for unequivocally determining the three-dimensional atomic structure of crystalline compounds, including their absolute configuration and precise bond lengths and angles. youtube.comyoutube.comyoutube.com
In X-ray crystallography, a high-quality single crystal of this compound would be exposed to a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern. youtube.com This pattern is then mathematically processed to generate an electron density map, into which the atomic model of this compound can be built and refined. youtube.com The resulting crystal structure provides an accurate representation of the molecule's conformation in the solid state.
Mechanistic Investigations of Crinasiatine S Biological Actions
Structure Activity Relationship Sar Studies of Crinasiatine and Its Derivatives
Impact of Structural Features on Crinasiatine's Biological Potency
This compound has been identified as a potent inhibitor of Casein Kinase-1 Alpha (CK1α) through virtual screening, demonstrating a favorable binding affinity. nih.govresearchgate.net Quantitative analysis revealed a docking score of -9.7 kcal/mol and a ligand efficiency of 0.33 kcal/mol/non-H atom against CK1α. nih.gov Beyond its CK1α inhibitory activity, this compound has also been reported to exhibit tumor-inhibiting properties. researchgate.net
Within the broader class of Amaryllidaceae alkaloids, to which this compound belongs, SAR studies have indicated that the parent natural products often possess superior cytotoxic activity compared to their corresponding semi-synthetic derivatives. researchgate.net However, even subtle modifications can significantly impact biological potency. For instance, in related Amaryllidaceae alkaloids, the conversion of a C-1 aldehyde to C-1 acetoxymethyl and C-1 hydroxymethyl derivatives has shown promising activity, with the C-1 acetoxymethyl derivative exhibiting potency comparable to that of the natural product. researchgate.net This highlights the sensitivity of biological activity to structural alterations at specific positions within the core scaffold. While detailed SAR studies specifically on a wide range of this compound derivatives are not extensively documented in the available literature, its efficacy as a CK1α inhibitor underscores the importance of its inherent structural framework for this specific biological target.
Table 1: this compound's Binding Affinity to Casein Kinase-1 Alpha (CK1α)
| Biological Target | Docking Score (kcal/mol) | Ligand Efficiency (kcal/mol/non-H atom) |
| Casein Kinase-1 Alpha (CK1α) | -9.7 nih.gov | 0.33 nih.gov |
Identification of Pharmacophore Elements within the this compound Scaffold
The identification of this compound as a potent CK1α inhibitor was achieved through pharmacophore-guided virtual screening, a computational approach that identifies compounds possessing the essential molecular features required for binding to a specific biological target. nih.govresearchgate.net A pharmacophore represents the spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, aromatic rings, hydrophobic centers) crucial for a molecule's biological activity. taylorandfrancis.com
While the precise pharmacophore elements of this compound responsible for its CK1α inhibitory activity are not explicitly detailed in the current literature, the structural characteristics of the CK1α binding pocket provide insights into potential interaction points. CK1α, as a serine/threonine kinase, features a typical bilobal structure comprising a smaller N-terminal lobe with beta-sheets and a C-terminal lobe with an α-helical structure. nih.gov Key components of its active site include a conserved glycine-rich loop that forms part of the ATP binding site, and critical residues such as Lys46 (ATP binding) and Asp136 (active site). nih.gov this compound's ability to bind to CK1α suggests that its scaffold contains chemical functionalities capable of forming favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) with these crucial residues and regions within the enzyme's binding pocket, thereby mediating its inhibitory effect.
Correlation of Stereochemistry with Mechanistic Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a critical role in determining the biological activity and mechanistic efficacy of pharmaceutical compounds. Different stereoisomers (enantiomers or diastereomers) can exhibit markedly different pharmacodynamic and pharmacokinetic properties due to their distinct interactions with chiral biological targets. nih.gov
In the case of this compound, computational analysis indicates a stereochemical complexity of 0, and it is reported to possess no chiral carbon atoms. imsc.res.in Based on this information, the mechanistic efficacy of this compound is not dependent on specific stereoisomerism, as the compound itself is not chiral. This simplifies the considerations for its synthesis and development, as the challenges associated with separating and evaluating individual stereoisomers are absent. However, it is important to note that within the broader class of Amaryllidaceae alkaloids, many members do possess chiral centers, and their biological activities are often stereospecific, underscoring the general importance of stereochemistry in this family of natural products.
Computational and Theoretical Approaches in Crinasiatine Research
Molecular Docking Simulations for Target Ligand Interactions
Molecular docking simulations are a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand within a protein binding site and estimating its binding affinity. Crinasiatine has been investigated through molecular docking against several biological targets.
One notable application involved assessing this compound as a potential antiviral compound against COVID-19. In an in silico study, this compound, isolated from Crinum asiaticum, was docked against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The simulations revealed specific interactions, including a single hydrogen bond with the Ser759 residue at the catalytic center of RdRp, along with another hydrogen-bonding interaction with a different residue. These docking studies were crucial for evaluating the binding energy and stability of the this compound-RdRp complex. sciencedaily.com
This compound has also been explored for its potential inhibitory activity against L1 β-lactamase, an enzyme found in Stenotrophomonas maltophilia. Molecular docking studies identified this compound as a compound with a favorable binding energy of -9.2 kcal/mol. The AutoDock Vina software was utilized for these simulations, where compounds exhibiting more negative binding energy values were considered to possess stronger binding capabilities. mdpi.comnih.gov
Furthermore, this compound was included in a virtual screening endeavor to identify potential inhibitors of Casein Kinase-1 alpha (CK1α). During the initial screening phases, this compound demonstrated promising pharmacokinetic properties, including high gastrointestinal absorption and moderate blood-brain barrier permeation. It also adhered to Lipinski's rule of five and was classified as drug-like and lead-like, while not being identified as a Pan-Assay Interference Compound (PAINS). arxiv.org
The binding affinities obtained from molecular docking simulations provide a preliminary assessment of this compound's interaction with various protein targets:
| Target Protein | Binding Energy (kcal/mol) | Docking Software/Method | Reference |
| L1 β-lactamase | -9.2 | AutoDock Vina | mdpi.comnih.gov |
| RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 | Not specified, but favorable interactions noted | Molecular Docking Simulation | sciencedaily.com |
Molecular Dynamics Simulations of this compound-Protein Complexes
While molecular docking provides a static snapshot of ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability, conformational changes, and atomic-level movements within a protein-ligand complex over time.
In the context of its potential as an L1 β-lactamase inhibitor, this compound underwent extensive molecular dynamics simulations. Following promising docking results, this compound was subjected to a 100 ns MD simulation to thoroughly analyze the stability of its complex with the L1 β-lactamase enzyme. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration were employed to assess the conformational stability of the receptor-ligand complex throughout the simulation. Additionally, the formation and persistence of hydrogen bonds between this compound and the protein were monitored, providing insights into the dynamic nature of their interactions. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the chemical structure of compounds with their biological activities or physicochemical properties. These models are invaluable for predicting the activity of new compounds and guiding the design of novel analogues with improved properties. Despite the utility of QSAR in drug discovery, current literature searches did not yield specific research studies focused on developing QSAR models for this compound or its structural analogues. This suggests that the QSAR landscape for this compound remains an area for potential future exploration.
Quantum Chemical Calculations for this compound Electronic Properties
Quantum chemical calculations, rooted in quantum mechanics, provide a detailed understanding of the electronic structure, bonding, and reactivity of molecules. These calculations can elucidate properties such as molecular orbitals, charge distribution, electrostatic potentials, and spectroscopic characteristics. While quantum chemical calculations are fundamental to understanding molecular behavior, specific research applying these advanced computational methods directly to this compound to explore its electronic properties was not identified in the current literature review. This area represents a frontier for in-depth theoretical investigation into this compound's intrinsic molecular characteristics.
Advanced Analytical Methodologies for Crinasiatine Quantification in Research Matrices
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Crinasiatine Profiling
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) stands as a powerful and widely adopted technique for the profiling and quantification of this compound and other natural products in complex matrices researchgate.netresearchgate.net. This hyphenated technique combines the superior separation capabilities of UPLC with the high specificity and sensitivity of tandem mass spectrometry, enabling the identification and quantification of compounds, even at trace concentrations researchgate.net.
This compound has been qualitatively and quantitatively analyzed using UPLC-DAD-QTOF-MS/MS in crude extracts, such as those derived from Macleaya cordata researchgate.netresearchgate.net. The identification process involves systematic analysis of retention times, mass spectrometry data, and diagnostic fragmentation pathways and rules researchgate.netresearchgate.net. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly valuable for the rapid identification of alkaloids in complex biological matrices due to its ability to characterize fragmentation patterns researchgate.net. High-resolution hybrid instruments coupled with UPLC further enhance the unequivocal identification and highly sensitive quantification of natural products researchgate.net.
Development of Specialized Chromatographic Assays for this compound Research
Specialized chromatographic assays are fundamental for the separation and analysis of this compound from mixtures containing various other compounds. Classic chromatographic techniques, including those on polyamide, cellulose, or silica (B1680970) gel, are employed for the separation of constituents amu.edu.az. High-Performance Liquid Chromatography (HPLC) is a preferred analytical method, typically performed on reverse phases using mobile phases composed of water, alcohols (or acetonitrile, or both), and acids to control ionization amu.edu.az.
For quantitative phytochemical parameters, techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been utilized plantsjournal.com. These chromatographic methods enable the isolation and subsequent analysis of this compound, facilitating detailed research into its properties and occurrence.
Spectrophotometric Methods for this compound Detection and Quantification
An example of spectrophotometric application in extracts containing this compound is shown below:
| Sample Type | Method | Wavelength (nm) | IC50 Value (ppm) | Reference |
| Crinum asiaticum Leaves Ethanol Extract | DPPH Assay | 517 | 54.21 | researchgate.net |
| Crinum asiaticum Bulbs Ethanol Extract | DPPH Assay | 517 | 33.79 | researchgate.net |
| Vitamin C (Control) | DPPH Assay | 517 | 25.8 | researchgate.net |
This table illustrates how spectrophotometric assays, while not always directly quantifying this compound, are used to evaluate the biological activities of extracts where this compound is a constituent.
Application of Advanced Techniques in Complex Biological Extracts
The analysis of this compound in complex biological extracts, such as those from plants or in vitro cultures, necessitates the application of advanced and often hyphenated techniques to overcome matrix interferences and achieve accurate results. LC-MS/MS is particularly well-suited for this purpose, enabling the identification and quantification of natural products and the characterization of novel compounds in intricate biological samples researchgate.net.
Beyond bulk quantification, advanced techniques like Laser Microdissection (LMD) combined with UPLC-Q-TOF-MS have been employed to elucidate the spatial distribution of metabolites within specific tissues or individual cells of medicinal herbs researchgate.net. This allows for a more granular understanding of where compounds like this compound are localized within a plant structure. Furthermore, comprehensive phytochemical screening and the assessment of potential drug-herb interactions in extracts are performed using a combination of spectrophotometric, fluorometric, chemiluminescent, and flow cytometric assays, providing a holistic view of the extract's chemical profile and biological impact up.ac.za.
Emerging Research Avenues and Future Perspectives for Crinasiatine
Elucidation of Remaining Mechanistic Complexities
Current research indicates that Crinasiatine possesses promising biological activities, including tumor-inhibiting properties. researchgate.net Furthermore, in silico studies have suggested its potential as an inhibitor against a range of anti-diabetic targets. These include aldose reductase (AKR1B1), dipeptidyl peptidase-4 (DPP4), free fatty acid receptor 1 (FFAR1), glucokinase (GCK), hydroxysteroid 11-beta dehydrogenase 1 (HSD11B1), insulin (B600854) receptor (INSR), intestinal maltase-glucoamylase (MGAM), liver glycogen (B147801) phosphorylase (PYGL), liver receptor homolog-1 (NR5A2), pancreatic alpha-amylase (AMY2A), peroxisome proliferator-activated receptor alpha (PPARA), peroxisome proliferator-activated receptor delta (PPARD), peroxisome proliferator-activated receptor gamma (PPARG), and protein tyrosine phosphatase 1B (PTP1B). mdpi.com this compound has also been shown to interact with the ATP binding pocket of Casein Kinase-1 alpha (CK1α), potentially acting as a competitive inhibitor of this enzyme. mdpi.com
Despite these initial findings, the precise and comprehensive mechanisms of action underlying this compound's observed or predicted pharmacological effects are not yet fully understood. wjpmr.com Future research needs to focus on in-depth molecular and cellular studies to:
Identify definitive molecular targets : While in silico predictions offer valuable starting points, experimental validation is crucial to confirm direct binding partners and their functional consequences.
Map signaling pathways : Elucidating the entire cascade of events triggered by this compound's interaction with its targets, including downstream effectors and feedback loops, is essential for a complete mechanistic picture.
Understand structure-activity relationships (SAR) : Detailed SAR studies are needed to identify key functional groups responsible for its biological activities, which can guide future modification and optimization.
Investigate selectivity and off-target effects : A thorough understanding of this compound's selectivity for its primary targets versus potential off-target interactions will be critical for assessing its therapeutic specificity.
Exploration of Novel Synthetic Pathways and Biocatalytic Approaches
This compound is a phenanthridine (B189435) alkaloid, a class of natural products derived from the amino acids phenylalanine and tyrosine via norbelladine (B1215549), followed by oxidative phenolic coupling. psu.eduresearchgate.net Its initial identification as a novel alkaloid from Crinum asiaticum in 1985 marked a significant discovery. researchgate.netpsu.edunaturalis.nlstikesbcm.ac.id While its natural biosynthesis provides insights into its structural assembly, the development of novel synthetic pathways and biocatalytic approaches for this compound remains a critical area for future research.
Current synthetic efforts in the broader phenanthridine alkaloid class often involve complex multi-step chemical syntheses. Future directions for this compound include:
Total synthesis optimization : Developing more efficient, cost-effective, and environmentally friendly total synthesis routes for this compound. This could involve exploring new coupling reactions, cascade reactions, or flow chemistry techniques.
Semisynthesis from precursors : Investigating the possibility of semisynthetic routes starting from readily available natural precursors or simpler synthetic intermediates to reduce the complexity and cost of production.
Biocatalytic synthesis : Exploiting enzymatic or microbial systems for the production of this compound or its key intermediates. This could involve:
Enzyme discovery and engineering : Identifying and optimizing novel enzymes from natural sources or engineering existing enzymes to catalyze specific steps in this compound's biosynthesis or a de novo synthetic pathway.
Metabolic engineering of microorganisms : Genetically modifying microorganisms (e.g., yeast, bacteria) to produce this compound through heterologous expression of plant biosynthetic genes, offering a sustainable and scalable production platform. researchgate.net
Cell-free biosynthesis : Developing cell-free enzymatic systems for this compound production, which can offer greater control over reaction conditions and simplify purification.
Integration of Multi-Omics Data in this compound Research
The application of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—represents a significant emerging research avenue for this compound. While there is currently no direct published research specifically integrating multi-omics data for this compound, this holistic approach holds immense potential for a deeper understanding of its biological impact.
Future research integrating multi-omics data could aim to:
Unravel this compound's influence on cellular processes : By analyzing changes in gene expression (transcriptomics), protein abundance and modification (proteomics), and metabolite profiles (metabolomics) in response to this compound treatment, researchers can gain a comprehensive view of the cellular pathways it modulates.
Identify novel biomarkers : Multi-omics data can help identify specific genes, proteins, or metabolites whose levels are altered by this compound, potentially serving as biomarkers for its activity or efficacy.
Elucidate resistance mechanisms : In contexts where this compound exhibits biological activity (e.g., tumor inhibition), multi-omics can help identify mechanisms of resistance by comparing omics profiles of sensitive versus resistant cells or organisms.
Map biosynthetic pathways in producing organisms : For plants like Crinum asiaticum and Macleaya cordata, multi-omics can provide a detailed understanding of the genes, enzymes, and metabolic networks involved in this compound biosynthesis, which can inform strategies for enhanced production or synthetic biology.
Predict off-target effects and toxicity : By observing widespread changes across different omics layers, potential off-target effects or unexpected toxicities can be identified early in the research process.
Development of Advanced In Vitro and In Vivo Research Models
The development of advanced in vitro and in vivo research models is crucial for moving beyond initial in silico predictions and basic cell culture studies to more accurately assess this compound's biological activities and mechanisms. While in silico molecular docking and virtual screening have been used to predict this compound's interactions with various targets nih.govmdpi.commdpi.com, and some general in vitro and in vivo studies exist for plant extracts containing it tennessee.eduresearchgate.netmdpi.com, more sophisticated models are needed.
Future directions for model development include:
Organoid technology : Developing this compound-specific organoid models derived from human tissues (e.g., tumor organoids for anticancer research, liver or pancreatic organoids for anti-diabetic studies). researchgate.netyoutube.comyoutube.comyoutube.com These 3D models better mimic the physiological complexity and heterogeneity of native tissues compared to traditional 2D cell cultures.
Patient-derived xenograft (PDX) models : Establishing PDX models for in vivo assessment of this compound's efficacy in a more clinically relevant setting, particularly for oncology research.
Genetically engineered animal models : Utilizing CRISPR-Cas9 technology youtube.comyoutube.comyoutube.combiorxiv.org to create genetically engineered animal models (e.g., knock-in or knock-out models) to study the precise roles of this compound's predicted targets and validate its mechanistic pathways in vivo.
Microfluidic and "organ-on-a-chip" systems : Developing advanced microfluidic platforms that allow for the co-culture of multiple cell types and dynamic control of the microenvironment, enabling more accurate simulations of physiological conditions and drug responses.
High-throughput screening (HTS) models : Designing and validating high-throughput in vitro assays that can efficiently screen this compound and its derivatives for specific activities or target engagement, accelerating lead compound identification.
Investigation into this compound's Ecological and Inter-Species Interactions
This compound's natural occurrence in plants like Crinum asiaticum and Macleaya cordata suggests an inherent ecological role. Crinum asiaticum, for instance, is known to be toxic due to its alkaloid content, which can deter herbivores. hear.orgpsu.edu Related alkaloids, such as lycorine, have demonstrated allelopathic effects, inhibiting the germination of fern spores. naturalis.nlarchive.org Plants often produce secondary metabolites, including alkaloids, as part of their chemical defense mechanisms against pathogens, pests, and competing plants. stikesbcm.ac.id
Future research should specifically investigate:
Role in plant defense : Delving into how this compound contributes to the producing plant's defense against herbivores, pathogens (bacteria, fungi, viruses), and environmental stressors. This could involve studying its direct antimicrobial or anti-insecticidal properties.
Allelopathic effects : Further exploring if this compound itself, independent of other plant compounds, exhibits allelopathic effects on neighboring plants or microorganisms in its natural habitat.
Plant-microbe interactions : Investigating the specific interactions between this compound and the plant's microbiome, including beneficial microorganisms or soil pathogens. Does this compound act as a signaling molecule or an antimicrobial agent in these interactions?
Inter-species communication : Exploring if this compound plays a role in chemical communication between the producing plant and other species, such as pollinators, seed dispersers, or even parasitic organisms.
Environmental fate and impact : Understanding the stability, degradation, and potential ecological impact of this compound once released into the environment.
Methodological Advancements in this compound Analytical Science
The accurate and sensitive detection, identification, and quantification of this compound are fundamental to all areas of its research. Current analytical approaches largely rely on advanced liquid chromatography-mass spectrometry (LC-MS) techniques, such as Ultra-High Performance Liquid Chromatography coupled with Diode Array Detection and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-DAD-QTOF-MS/MS). researchgate.netresearchgate.netresearchgate.net These methods offer high selectivity, specificity, and sensitivity, enabling the analysis of this compound in complex biological and plant matrices. researchgate.netresearchgate.net Continuous improvements in mass spectrometry and interface technologies have significantly broadened the scope of LC-MS applications in pharmaceutical analysis. researchgate.net
Future methodological advancements in this compound analytical science should focus on:
Enhanced sensitivity and detection limits : Developing methods that can detect and quantify this compound at even lower concentrations, particularly important for studying its distribution in biological tissues or environmental samples.
Improved specificity and isomer differentiation : Refining chromatographic and mass spectrometric techniques to better resolve and identify this compound from closely related structural isomers or co-eluting compounds in complex mixtures.
High-throughput analysis : Developing faster analytical methods and automated platforms to enable high-throughput screening and analysis of large numbers of samples, crucial for drug discovery and metabolomics studies.
Non-invasive and in situ analysis : Exploring novel techniques for non-invasive or in situ detection and quantification of this compound in living systems or plant tissues, such as advanced imaging mass spectrometry or biosensors.
Integration with bioinformatics and chemometrics : Further integrating analytical data with advanced bioinformatics and chemometric tools for more efficient data processing, statistical analysis, and the identification of subtle patterns or correlations.
Standardization and reference materials : Developing certified reference materials and standardized analytical protocols for this compound to ensure comparability and reproducibility across different research laboratories.
Q & A
Q. Methodological Answer :
- Isolation : Use chromatographic techniques (e.g., HPLC, TLC) with polarity gradients to separate this compound from co-occurring compounds. Validate purity via NMR and mass spectrometry .
- Characterization : Employ spectroscopic methods (e.g., UV-Vis, IR) and X-ray crystallography for structural elucidation. Cross-reference spectral data with existing databases to confirm identity .
Q. Methodological Answer :
- Target Selection : Prioritize assays aligned with this compound’s hypothesized mechanism (e.g., enzyme inhibition assays if targeting metabolic pathways).
- Controls : Include positive controls (known inhibitors) and vehicle controls to validate assay reliability .
- Dose-Response : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values. Use triplicate measurements to assess reproducibility .
Advanced Research Questions
How should researchers resolve contradictions in this compound’s reported bioactivity across studies?
Q. Methodological Answer :
- Source Analysis : Compare experimental variables (e.g., cell lines, assay conditions, compound purity) across conflicting studies. Variability in solvent (DMSO vs. aqueous) can alter bioavailability .
- Meta-Analysis : Apply statistical tools (e.g., forest plots) to quantify heterogeneity. Stratify data by study quality (e.g., sample size, blinding) to identify bias .
- Replication : Reproduce key experiments under standardized conditions. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .
Q. Methodological Answer :
- Degradation Pathways : Use LC-MS to identify degradation products under varying pH/temperature conditions.
- Formulation : Test stabilizers (e.g., cyclodextrins) or lyophilization to enhance shelf life .
- In Silico Modeling : Predict metabolic sites using software like Schrödinger’s ADMET Predictor to guide structural modifications .
How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
Q. Methodological Answer :
- Scaffold Modification : Synthesize analogs with systematic substitutions (e.g., hydroxyl → methoxy groups).
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to bioactivity .
- Validation : Confirm SAR trends with in vivo models if in vitro data are promising .
Methodological Guidelines from Evidence
Research Question Design : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Data Collection : Ensure questionnaires (e.g., for clinical studies) are unbiased and validated .
Ethical Compliance : Obtain informed consent and IRB approval for human/animal studies .
Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and correct for multiple comparisons .
Limitations
- No specific data on this compound’s synthesis, bioactivity, or pharmacokinetics are available in the provided evidence.
- Tables and examples are hypothetical, based on general research practices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
